2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid
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Overview
Description
2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoic acid moiety, and a phenylprop-2-en-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and copper(I) iodide (CuI). This method tolerates various substituents such as methyl, chloro, bromo, nitro, and methoxy on the 2-aminophenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-[(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: This compound shares a similar phenolic structure and exhibits antioxidant and anti-inflammatory properties.
5-hydroxy-2-{[(2E,4E)-5-(4-hydroxyphenyl)-2,4-pentadienoyl]amino}benzoic acid: Known for its potential pharmacological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness
2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid is unique due to its thiazolidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N2O5S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-hydroxy-4-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C21H16N2O5S2/c24-16-11-14(9-10-15(16)20(27)28)22-18(25)12-23-19(26)17(30-21(23)29)8-4-7-13-5-2-1-3-6-13/h1-11,24H,12H2,(H,22,25)(H,27,28)/b7-4+,17-8- |
InChI Key |
HGRPJSPLYZTGBM-GUSDSWBTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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